molecular formula C21H14ClFN4O4 B2900288 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1223792-28-6

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2900288
CAS No.: 1223792-28-6
M. Wt: 440.82
InChI Key: RMADEEDKLGRBEM-UHFFFAOYSA-N
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Description

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H14ClFN4O4 and its molecular weight is 440.82. The purity is usually 95%.
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Biological Activity

The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic derivative belonging to the class of pyrazolo[1,5-a]pyrazines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H16ClFN4O4C_{21}H_{16}ClFN_{4}O_{4} with a molecular weight of approximately 416.4 g/mol. The structure includes a benzodioxole moiety and a chloro-fluorophenyl group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC21H16ClFN4O4
Molecular Weight416.4 g/mol
CAS Number1242966-45-5

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyrazolo[1,5-a]pyrazine scaffold have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study published in Journal of Medicinal Chemistry investigated several pyrazolo derivatives, revealing that some exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it demonstrates activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Research Findings:
In vitro assays indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

Additionally, compounds with similar structures have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.

Experimental Evidence:
In animal models of inflammation, derivatives showed a significant reduction in edema and inflammatory markers when compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole ring or altering substituents on the benzodioxole moiety can enhance potency and selectivity.

ModificationEffect on Activity
Chloro vs. BromoIncreased potency observed
Fluoro substituentEnhanced selectivity
Alkyl chain lengthOptimal length identified

Properties

CAS No.

1223792-28-6

Molecular Formula

C21H14ClFN4O4

Molecular Weight

440.82

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C21H14ClFN4O4/c22-14-8-13(2-3-15(14)23)24-20(28)10-26-5-6-27-17(21(26)29)9-16(25-27)12-1-4-18-19(7-12)31-11-30-18/h1-9H,10-11H2,(H,24,28)

InChI Key

RMADEEDKLGRBEM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC(=C(C=C5)F)Cl

solubility

not available

Origin of Product

United States

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